molecular formula C9H8Br2O2 B3033785 2-Bromo-2'-bromo-4'-methoxyacetophenone CAS No. 1183778-97-3

2-Bromo-2'-bromo-4'-methoxyacetophenone

Cat. No. B3033785
CAS RN: 1183778-97-3
M. Wt: 307.97 g/mol
InChI Key: GOOOJKFZIYIHDF-UHFFFAOYSA-N
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Description

2-Bromo-2’-bromo-4’-methoxyacetophenone is a chemical compound with the molecular formula C9H9BrO2 . It is also known by the synonyms ω-Bromo-4-methoxyacetophenone and 4-Methoxyphenacyl bromide . It is used as a cell-permeable, covalent, and potent protein tyrosine phosphatase inhibitor .


Molecular Structure Analysis

The molecular structure of 2-Bromo-2’-bromo-4’-methoxyacetophenone can be represented by the SMILES string COC1=CC=C(C=C1)C(=O)CBr . The InChI key for this compound is XQJAHBHCLXUGEP-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-Bromo-2’-bromo-4’-methoxyacetophenone appears as a white to cream to pale brown solid . It has a melting point of 67-73°C . It is soluble in DMSO, water (partly miscible), most organic solvents, and methanol .

Scientific Research Applications

Organic Synthesis and Functional Group Manipulation

Beyond the specific applications mentioned, 2-Bromo-4’-methoxyacetophenone is a versatile reagent in organic synthesis. Chemists use it for functional group transformations, such as acylation reactions, Suzuki-Miyaura cross-coupling, and other C-C bond-forming processes.

Mechanism of Action

Target of Action

The primary target of 2-Bromo-2’-bromo-4’-methoxyacetophenone is Protein Tyrosine Phosphatases (PTPs) . These enzymes play a crucial role in cellular signaling by removing phosphate groups from phosphorylated tyrosine residues on proteins, thereby regulating the activity of many cellular processes.

Mode of Action

2-Bromo-2’-bromo-4’-methoxyacetophenone acts as a covalent and potent inhibitor of PTPs . It achieves this by covalently alkylating the conserved catalytic cysteine in the PTP active site . This modification inhibits the enzyme’s ability to dephosphorylate its substrates, thereby altering the balance of phosphorylation in the cell.

Biochemical Pathways

The inhibition of PTPs by 2-Bromo-2’-bromo-4’-methoxyacetophenone affects various biochemical pathways. Specifically, it impacts pathways involving protein tyrosine phosphatases SHP-1 and PTP1B . The alteration in these pathways can lead to changes in cellular signaling, potentially affecting cell growth, differentiation, and metabolism.

Pharmacokinetics

It is known to be soluble in dmso, water (partly miscible), most organic solvents, and methanol , which suggests that it may have good bioavailability

Result of Action

The molecular and cellular effects of 2-Bromo-2’-bromo-4’-methoxyacetophenone’s action are primarily related to its inhibition of PTPs. By inhibiting these enzymes, it can alter the phosphorylation state of many proteins, potentially leading to changes in cellular signaling and function .

Action Environment

The action, efficacy, and stability of 2-Bromo-2’-bromo-4’-methoxyacetophenone can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by temperature, as it is recommended to be stored at 2-8°C . Additionally, its solubility in different solvents suggests that the cellular environment can influence its action

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It is also classified as a respiratory system target organ toxicant .

properties

IUPAC Name

2-bromo-1-(2-bromo-4-methoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O2/c1-13-6-2-3-7(8(11)4-6)9(12)5-10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOOOJKFZIYIHDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)CBr)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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